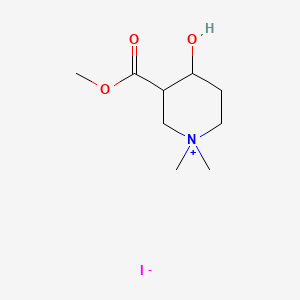
Piperidinium, 4-hydroxy-3-(methoxycarbonyl)-1,1-dimethyl-, iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Piperidinium, 4-hydroxy-3-(methoxycarbonyl)-1,1-dimethyl-, iodide is a chemical compound that belongs to the class of piperidinium salts. This compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom. The compound also features a hydroxy group, a methoxycarbonyl group, and two methyl groups attached to the nitrogen atom. The iodide ion serves as the counterion to balance the charge of the piperidinium cation.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Piperidinium, 4-hydroxy-3-(methoxycarbonyl)-1,1-dimethyl-, iodide typically involves the following steps:
Formation of the Piperidinium Cation: The piperidinium cation can be synthesized by reacting piperidine with methyl iodide in the presence of a base such as sodium hydroxide. This reaction results in the formation of 1,1-dimethylpiperidinium iodide.
Introduction of the Hydroxy and Methoxycarbonyl Groups: The next step involves the introduction of the hydroxy and methoxycarbonyl groups. This can be achieved through a series of reactions, including esterification and hydroxylation, using appropriate reagents and catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Industrial production may also involve purification steps such as crystallization or chromatography to obtain the final product.
化学反应分析
Types of Reactions
Piperidinium, 4-hydroxy-3-(methoxycarbonyl)-1,1-dimethyl-, iodide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The methoxycarbonyl group can be reduced to a hydroxymethyl group using reducing agents such as lithium aluminum hydride.
Substitution: The iodide ion can be substituted with other nucleophiles such as chloride, bromide, or acetate using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium chloride (NaCl), sodium bromide (NaBr), sodium acetate (NaOAc)
Major Products Formed
Oxidation: Formation of a carbonyl compound
Reduction: Formation of a hydroxymethyl compound
Substitution: Formation of corresponding piperidinium salts with different anions
科学研究应用
Piperidinium, 4-hydroxy-3-(methoxycarbonyl)-1,1-dimethyl-, iodide has various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of other piperidinium derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
作用机制
The mechanism of action of Piperidinium, 4-hydroxy-3-(methoxycarbonyl)-1,1-dimethyl-, iodide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other proteins, leading to changes in their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist.
相似化合物的比较
Similar Compounds
- Piperidinium, 4-hydroxy-3-(methoxycarbonyl)-1,2-benzothiazin-2-ide 1,1-dioxide
- Piperidinium, 4-hydroxy-3-(methoxycarbonyl)-1,2-benzothiazin-2-ide
Uniqueness
Piperidinium, 4-hydroxy-3-(methoxycarbonyl)-1,1-dimethyl-, iodide is unique due to its specific combination of functional groups and the presence of the iodide ion. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
属性
CAS 编号 |
86343-58-0 |
|---|---|
分子式 |
C9H18INO3 |
分子量 |
315.15 g/mol |
IUPAC 名称 |
methyl 4-hydroxy-1,1-dimethylpiperidin-1-ium-3-carboxylate;iodide |
InChI |
InChI=1S/C9H18NO3.HI/c1-10(2)5-4-8(11)7(6-10)9(12)13-3;/h7-8,11H,4-6H2,1-3H3;1H/q+1;/p-1 |
InChI 键 |
MFURBUYHNTUGFR-UHFFFAOYSA-M |
规范 SMILES |
C[N+]1(CCC(C(C1)C(=O)OC)O)C.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-hydroxyethyl-[2-hydroxy-3-[2-hydroxyethyl(dimethyl)azaniumyl]propyl]-dimethylazanium;dichloride](/img/structure/B12780987.png)
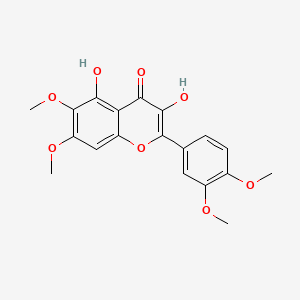

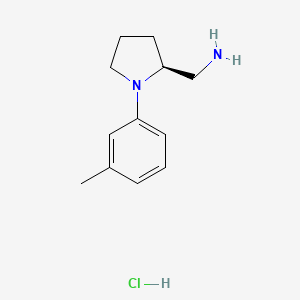
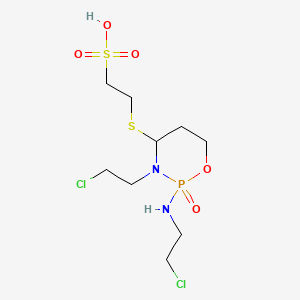

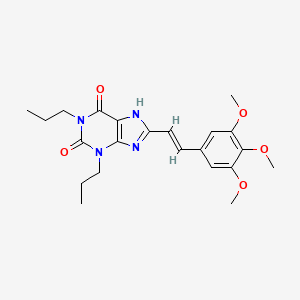

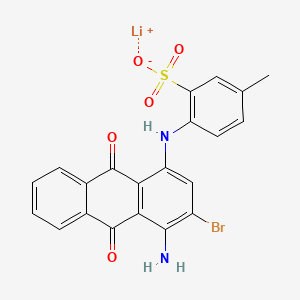
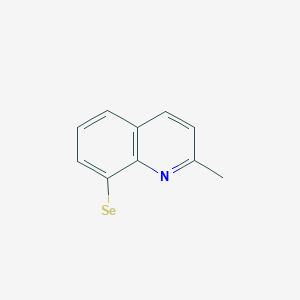
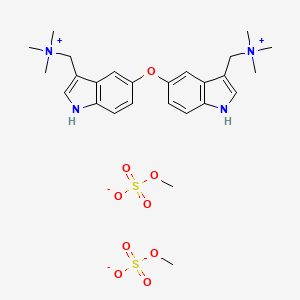
![methyl (1R,5S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylate](/img/structure/B12781053.png)

